2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one, also known as BHMC, is a cyclic compound that has gained attention in the scientific community due to its potential applications in various fields. BHMC has been synthesized through different methods and has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one exerts its effects through the modulation of various signaling pathways in cells. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in inflammation and neurodegeneration.
Biochemische Und Physiologische Effekte
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses antioxidant and anti-inflammatory properties. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In vivo studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one include its low solubility in water and its instability at high temperatures.
Zukünftige Richtungen
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has potential applications in various fields, and future research can focus on exploring its potential use in drug development, material science, and organic chemistry. Future research can also focus on understanding the mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one and its potential use in the treatment of neurodegenerative diseases. Additionally, research can focus on developing new synthesis methods for 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and environmentally friendly.
Synthesemethoden
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one can be synthesized through various methods, including the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-pentanedione with formaldehyde in the presence of a base. The synthesis of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is a complex process that requires careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in different fields, including medicine, material science, and organic chemistry. In medicine, 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been used in material science as a precursor for the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
133886-37-0 |
---|---|
Produktname |
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
2,4-bis(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-3-5-1-6(4-9)7(10)2-5/h1,5,8-9H,2-4H2 |
InChI-Schlüssel |
AFHQRVBPMMRRBH-UHFFFAOYSA-N |
SMILES |
C1C(C=C(C1=O)CO)CO |
Kanonische SMILES |
C1C(C=C(C1=O)CO)CO |
Synonyme |
2-Cyclopenten-1-one, 2,4-bis(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.